3-Methyl-8-propan-2-ylsulfanyl-7-prop-2-enyl-4,5-dihydropurine-2,6-dione
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Overview
Description
3-Methyl-8-propan-2-ylsulfanyl-7-prop-2-enyl-4,5-dihydropurine-2,6-dione is a complex organic compound with a unique structure that includes multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-8-propan-2-ylsulfanyl-7-prop-2-enyl-4,5-dihydropurine-2,6-dione typically involves multi-step organic reactions. The starting materials and reagents are carefully selected to ensure the correct formation of the desired product. Common synthetic routes may include:
Alkylation: Introduction of the propan-2-ylsulfanyl group through alkylation reactions.
Cyclization: Formation of the purine ring system through cyclization reactions.
Functional Group Modification: Introduction of the methyl and prop-2-enyl groups through various functional group modification reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
3-Methyl-8-propan-2-ylsulfanyl-7-prop-2-enyl-4,5-dihydropurine-2,6-dione can undergo various types of chemical reactions, including:
Oxidation: Conversion of sulfanyl groups to sulfoxides or sulfones.
Reduction: Reduction of double bonds or carbonyl groups.
Substitution: Nucleophilic or electrophilic substitution reactions at various positions on the molecule.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkyl halides, nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions may introduce new functional groups at specific positions on the molecule.
Scientific Research Applications
3-Methyl-8-propan-2-ylsulfanyl-7-prop-2-enyl-4,5-dihydropurine-2,6-dione has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activity.
Industry: Utilized in the development of new materials or as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of 3-Methyl-8-propan-2-ylsulfanyl-7-prop-2-enyl-4,5-dihydropurine-2,6-dione involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
Caffeine: A well-known purine derivative with stimulant properties.
Theobromine: Another purine derivative found in chocolate with mild stimulant effects.
Allopurinol: A purine analog used in the treatment of gout.
Uniqueness
3-Methyl-8-propan-2-ylsulfanyl-7-prop-2-enyl-4,5-dihydropurine-2,6-dione is unique due to its specific combination of functional groups and structural features. This uniqueness may confer distinct chemical and biological properties, making it a valuable compound for further research and development.
Properties
Molecular Formula |
C12H18N4O2S |
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Molecular Weight |
282.36 g/mol |
IUPAC Name |
3-methyl-8-propan-2-ylsulfanyl-7-prop-2-enyl-4,5-dihydropurine-2,6-dione |
InChI |
InChI=1S/C12H18N4O2S/c1-5-6-16-8-9(13-12(16)19-7(2)3)15(4)11(18)14-10(8)17/h5,7-9H,1,6H2,2-4H3,(H,14,17,18) |
InChI Key |
AJCIZRIVGUSVFM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)SC1=NC2C(N1CC=C)C(=O)NC(=O)N2C |
Origin of Product |
United States |
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